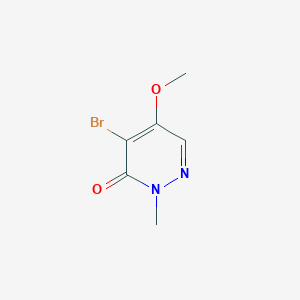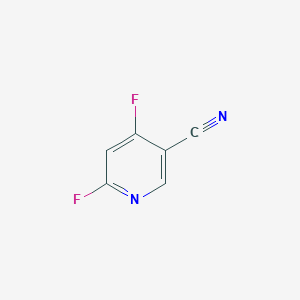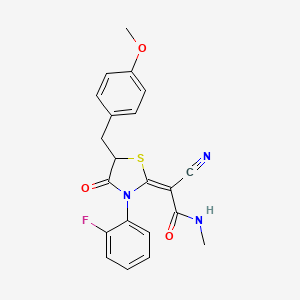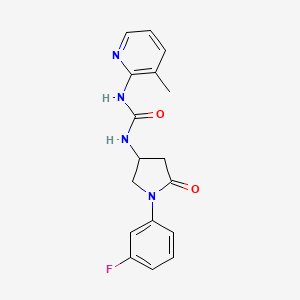
6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic compounds containing a pyrazole ring fused to a benzene ring. This specific compound is characterized by the presence of a methyl group at the 6th position and a 3-methylphenyl group at the 1st position of the indazole ring. The compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one typically involves the condensation of appropriate hydrazines with ketones or aldehydes, followed by cyclization One common method involves the reaction of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the indazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall productivity.
化学反应分析
Types of Reactions
6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
The major products formed from these reactions include various substituted indazoles, which can exhibit different pharmacological activities depending on the nature of the substituents introduced.
科学研究应用
6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.
相似化合物的比较
Similar Compounds
1-Methyl-1H-indazole: Lacks the 3-methylphenyl group and the 6-methyl group.
3-Phenyl-1H-indazole: Contains a phenyl group instead of a 3-methylphenyl group.
6-Methyl-1H-indazole: Lacks the 3-methylphenyl group.
Uniqueness
6-Methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one is unique due to the presence of both the 6-methyl and 3-methylphenyl groups, which can significantly influence its pharmacological properties and reactivity compared to other indazole derivatives. This unique substitution pattern can enhance its binding affinity to specific molecular targets and improve its overall biological activity.
属性
IUPAC Name |
6-methyl-1-(3-methylphenyl)-6,7-dihydro-5H-indazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-4-3-5-12(6-10)17-14-7-11(2)8-15(18)13(14)9-16-17/h3-6,9,11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNSOVMXFOBFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=NN2C3=CC=CC(=C3)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2741798.png)

![4-({[2-(Pyridin-4-yl)ethyl]amino}methyl)benzoic acid dihydrochloride](/img/structure/B2741800.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2741805.png)
![4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one](/img/structure/B2741808.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2741810.png)
![7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2741813.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylphenyl)acetamide](/img/structure/B2741815.png)
![4-oxo-4-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide](/img/structure/B2741816.png)

